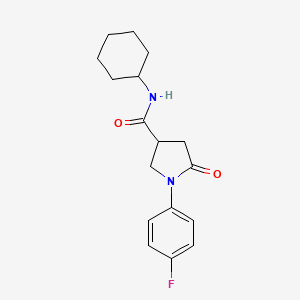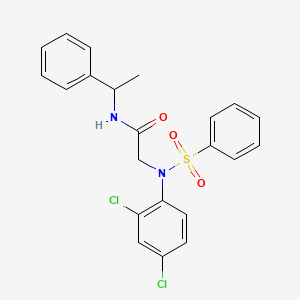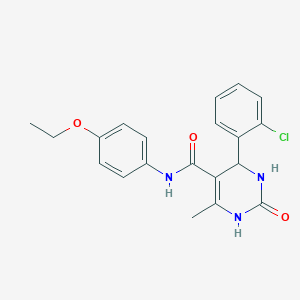
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound GABA, which is an inhibitory neurotransmitter in the brain. The chemical structure of CPP-109 includes a pyrrolidine ring, a carboxamide group, and a fluorophenyl group.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the most promising applications of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is in the treatment of addiction. N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to reduce the cravings and withdrawal symptoms associated with addiction to drugs such as cocaine and alcohol.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which leads to a decrease in the activity of neurons in certain regions of the brain. This decrease in neuronal activity is thought to be responsible for the reduction in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide are related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity in the brain. By increasing GABA levels, N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can decrease the activity of neurons in certain regions of the brain, which can lead to a reduction in cravings and withdrawal symptoms associated with addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its specificity for GABA transaminase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes or neurotransmitters in the brain. However, one limitation of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide on other neurological and psychiatric disorders, such as anxiety and depression. Finally, there is a need for further research on the long-term effects of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide on the brain and behavior.
Métodos De Síntesis
The synthesis of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of cyclohexylamine with 4-fluorobenzoyl chloride to form the intermediate N-cyclohexyl-4-fluorobenzamide. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine to form N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a multi-step process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-13-6-8-15(9-7-13)20-11-12(10-16(20)21)17(22)19-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYOSCBQCHVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)
![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)
![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)